
2-氨基-6-羧酰胺嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoyl-6-aminopurine, also known as guanine, is a purine derivative and one of the four main nucleobases found in the nucleic acids DNA and RNA. It plays a crucial role in the storage and transfer of genetic information. Guanine pairs with cytosine through three hydrogen bonds, contributing to the stability of the nucleic acid structures.
科学研究应用
2-Carbamoyl-6-aminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other purine derivatives.
Biology: Guanine is essential for the study of DNA and RNA structures and functions.
Medicine: It is involved in the development of antiviral and anticancer drugs due to its role in nucleic acid metabolism.
Industry: Guanine derivatives are used in cosmetics and as fluorescent markers in various applications.
作用机制
Target of Action
The primary target of 2-Carbamoyl-6-aminopurine is enzymes involved in purine and pyrimidine salvage pathways . These enzymes play an essential role in the scavenging of purines and pyrimidines, making them valuable candidates for the synthesis of various nucleic acid components .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .
Biochemical Pathways
2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to downstream effects on various biochemical processes.
Result of Action
The molecular and cellular effects of 2-Carbamoyl-6-aminopurine’s action are likely related to its involvement in the purine and pyrimidine salvage pathways . By interacting with enzymes in these pathways, the compound may influence the synthesis of nucleic acid components and, consequently, various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Carbamoyl-6-aminopurine. For instance, enzymes from thermophiles used in industrial biocatalysis, which are involved in the same pathways as 2-Carbamoyl-6-aminopurine, display great activity and stability at extremely high temperatures . This suggests that the compound’s action could also be influenced by temperature and other environmental conditions.
生化分析
Biochemical Properties
2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway, a crucial biochemical process in living organisms . This pathway is essential for the synthesis of nucleic acid components, such as nucleobases, nucleosides, and nucleotides . Enzymes from this pathway, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, interact with 2-Carbamoyl-6-aminopurine .
Cellular Effects
In cellular contexts, 2-Carbamoyl-6-aminopurine plays a significant role. It is an analogue of adenine and can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Carbamoyl-6-aminopurine involves its interaction with various biomolecules. It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Carbamoyl-6-aminopurine can change in laboratory settings. For instance, the fluorescence decay function of 2-Carbamoyl-6-aminopurine shows a pronounced response to base flipping, losing the very short decay component and increasing the amplitude of the long component .
Metabolic Pathways
2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway . This pathway recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-6-aminopurine typically involves the cyclization of guanine precursors. One common method is the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the purine ring. Another method involves the reaction of 2,4,5-triaminopyrimidine with cyanogen bromide, leading to the formation of 2-Carbamoyl-6-aminopurine.
Industrial Production Methods: Industrial production of 2-Carbamoyl-6-aminopurine often employs biocatalytic processes using enzymes from the purine salvage pathway. These enzymes, such as nucleoside phosphorylases and phosphoribosyl transferases, facilitate the conversion of purine derivatives into guanine under mild conditions, offering an eco-friendly alternative to traditional chemical synthesis .
化学反应分析
Types of Reactions: 2-Carbamoyl-6-aminopurine undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Halogenated guanine derivatives
相似化合物的比较
Adenine: Another purine base found in nucleic acids, pairs with thymine in DNA and uracil in RNA.
Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: 2-Carbamoyl-6-aminopurine is unique due to its specific pairing with cytosine, which contributes to the high stability of DNA and RNA structures. Its ability to form three hydrogen bonds with cytosine distinguishes it from adenine, which forms only two hydrogen bonds with thymine or uracil .
属性
IUPAC Name |
6-amino-7H-purine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHVLAGUEDBYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
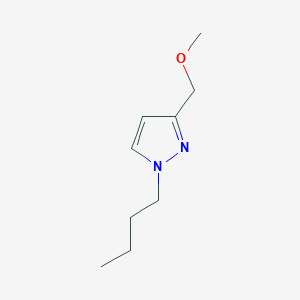
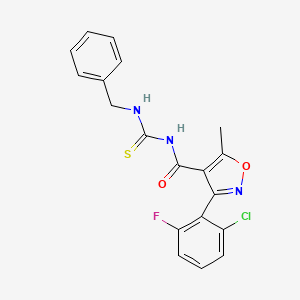
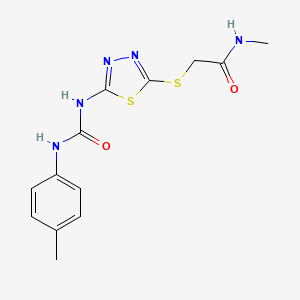
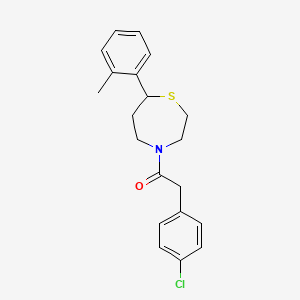
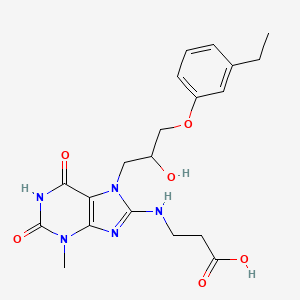
![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)
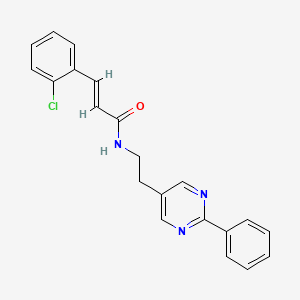
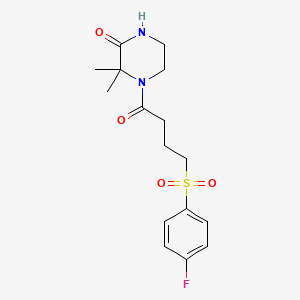
![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)
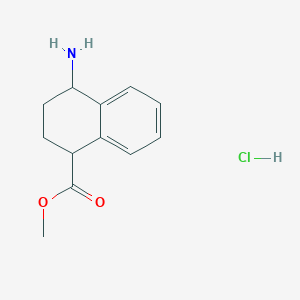
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)
![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2554017.png)
